molecular formula C7H7NOS B1402972 5-(2-Hydroxyethyl)thiophene-2-carbonitrile CAS No. 1333222-43-7

5-(2-Hydroxyethyl)thiophene-2-carbonitrile

Cat. No.: B1402972
CAS No.: 1333222-43-7
M. Wt: 153.2 g/mol
InChI Key: SQMLAGVIZKTNSF-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)thiophene-2-carbonitrile: is an organic compound with the chemical formula C7H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a hydroxyethyl group and a nitrile group attached to the thiophene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile typically involves the functionalization of thiophene derivatives. One common method is the reaction of 2-thiophenecarbonitrile with ethylene oxide under basic conditions to introduce the hydroxyethyl group . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(2-Hydroxyethyl)thiophene-2-carbonitrile serves as an intermediate in the synthesis of more complex thiophene derivatives. These derivatives are crucial in the development of organic electronic materials and conductive polymers due to their electronic properties.

Biology

The compound is also investigated for its potential biological activities. Its functional groups allow for further modifications that can lead to bioactive molecules. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for pharmaceutical development.

Industrial Applications

In industry, this compound is utilized as a building block in the production of specialty chemicals and advanced materials. Its versatility allows it to be incorporated into various formulations, enhancing the performance characteristics of the final products.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens using agar diffusion assays. The results indicated significant inhibition zones, demonstrating potent antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro experiments assessed the anticancer activity of this compound on different cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile depends on its specific application. In chemical reactions, the hydroxyethyl and nitrile groups can participate in various transformations, enabling the compound to act as a versatile intermediate. In biological systems, the compound’s functional groups may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Biological Activity

5-(2-Hydroxyethyl)thiophene-2-carbonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyethyl group and a cyano group. This unique structure contributes to its biological activity, particularly in interactions with various biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. This effect is attributed to their ability to interact with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis .

The mechanism of action for this compound appears to involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptosis .
  • Targeting Signal Transduction Pathways : The compound may modulate signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control Antibiotic16High

Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiophene derivatives on colon cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound was noted for inducing apoptosis through caspase activation .

Cell LineIC50 (µM)Apoptosis Induction
HT-2925Yes
SW48030Yes

Properties

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-5-7-2-1-6(10-7)3-4-9/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLAGVIZKTNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744947
Record name 5-(2-Hydroxyethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-43-7
Record name 5-(2-Hydroxyethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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